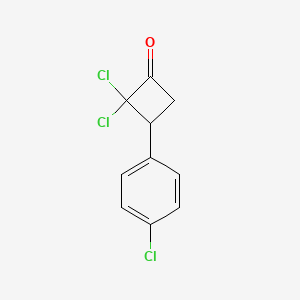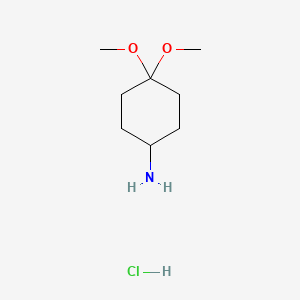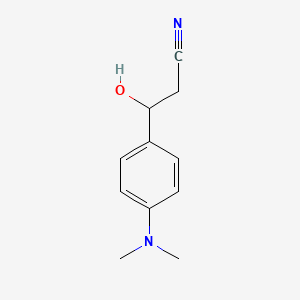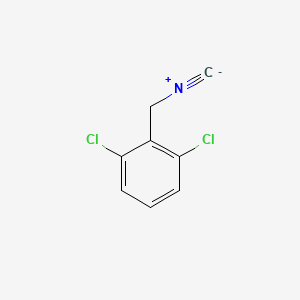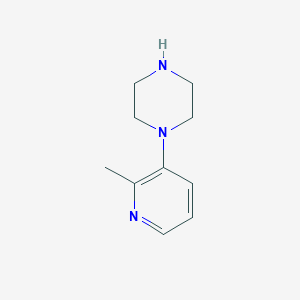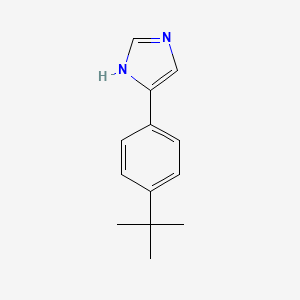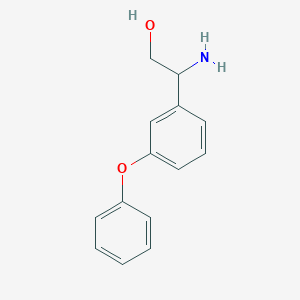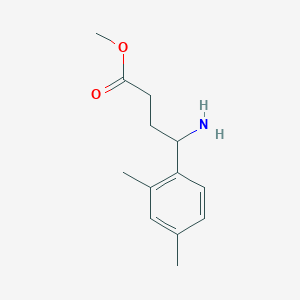![molecular formula C10H11NO2 B13606617 3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
3-(Benzo[D][1,3]dioxol-5-YL)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[d][1,3]dioxole structure is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Aplicaciones Científicas De Investigación
3-(Benzo[D][1,3]dioxol-5-YL)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzo[D][1,3]dioxol-5-YL)pyrrolidine
- 3-(Benzo[D][1,3]dioxol-5-YL)piperidine
- 3-(Benzo[D][1,3]dioxol-5-YL)morpholine
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azetidine ring’s strain and reactivity make it a valuable scaffold for designing novel bioactive molecules .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8,11H,4-6H2 |
Clave InChI |
VVTQVYAKDYTTQG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






